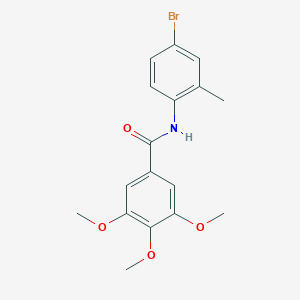
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has been widely used in scientific research. It is a member of the acetanilide class of compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide works by blocking the Nav1.8 channel, which is responsible for generating and propagating action potentials in sensory neurons. By blocking this channel, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide reduces the excitability of these neurons and thereby reduces pain sensation. The exact mechanism by which 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide blocks Nav1.8 is not fully understood, but it is believed to involve binding to a specific site on the channel.
Biochemical and Physiological Effects:
In addition to its effects on pain sensation, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of Nav1.8 in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide in lab experiments is its potency and specificity for Nav1.8. This allows researchers to study the role of this channel in various physiological processes with high precision. However, one limitation of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide is its potential toxicity, which can be a concern in certain experiments. Additionally, the cost of synthesizing 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be high, which may limit its use in some labs.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective Nav1.8 blockers, which could have clinical applications in the treatment of pain and other conditions. Another direction is the study of the role of Nav1.8 in other physiological processes beyond pain sensation, such as itch and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide and its effects on cancer cells.
Synthesis Methods
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-fluoroaniline in the presence of a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with acetic anhydride to produce the final product, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been widely used in scientific research as a tool to study the role of ion channels in the nervous system. It has been found to be a potent blocker of the voltage-gated sodium channel Nav1.8, which is primarily expressed in sensory neurons and plays a crucial role in pain sensation. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been used to study the role of Nav1.8 in other physiological processes such as itch and inflammation.
properties
Molecular Formula |
C14H11ClFNO |
|---|---|
Molecular Weight |
263.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
InChI Key |
OLKNSBCSGGZZRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



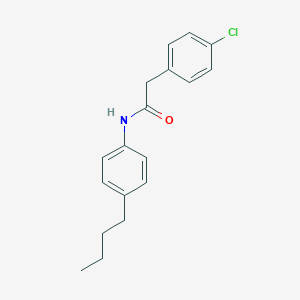
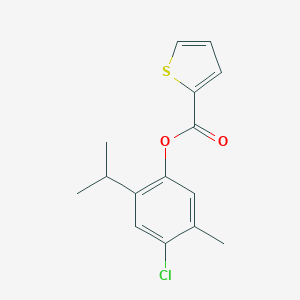
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
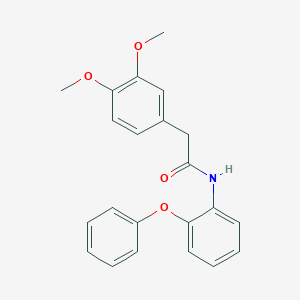
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)
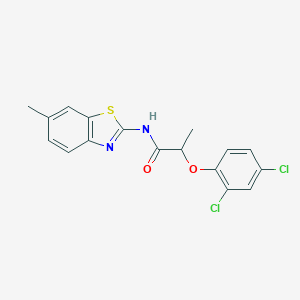

![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
